Methyl 2-(phenylcarbamoylamino)benzoate
Description
Methyl 2-(phenylcarbamoylamino)benzoate is a benzoate-derived compound featuring a phenylcarbamoylamino substituent at the 2-position of the benzene ring. For example, Methyl 2-carbamoylbenzoate (C₉H₉NO₃, 95% purity) is noted as a simpler analog lacking the phenyl group in the carbamoyl moiety .
Properties
IUPAC Name |
methyl 2-(phenylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-14(18)12-9-5-6-10-13(12)17-15(19)16-11-7-3-2-4-8-11/h2-10H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVFBSKFPOFJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304167 | |
| Record name | methyl 2-(phenylcarbamoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2321-50-8 | |
| Record name | NSC164413 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(phenylcarbamoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(phenylcarbamoylamino)benzoate typically involves the reaction of methyl anthranilate with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Methyl anthranilate is reacted with phenyl isocyanate in the presence of a suitable solvent, such as dichloromethane or toluene.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product.
Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(phenylcarbamoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-(phenylcarbamoylamino)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(phenylcarbamoylamino)benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Effects
The compound’s phenylcarbamoylamino group distinguishes it from other benzoate derivatives. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
Bioactivity: Sulfonylurea derivatives like bensulfuron-methyl exhibit herbicidal activity due to their sulfonylurea linkage and pyrimidine substituents .
Synthetic Complexity: The phenylcarbamoylamino group introduces steric hindrance compared to simpler analogs like Methyl 2-carbamoylbenzoate, which may affect crystallization or solubility .
Spectroscopic Characterization: Compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1 in ) were characterized via ¹H NMR and HRMS, methodologies applicable to this compound .
Crystallographic and Computational Analysis
For example:
Biological Activity
Methyl 2-(phenylcarbamoylamino)benzoate, also known by its chemical formula C16H16N2O3, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that this compound exhibits several biological activities, primarily through its interaction with cellular pathways involved in apoptosis and cell proliferation. The compound has been shown to:
- Induce Apoptosis : this compound activates apoptotic pathways by influencing the expression of key proteins involved in cell survival and death. For instance, it may increase the Bax/Bcl-2 ratio, leading to mitochondrial membrane permeabilization and subsequent activation of caspases .
- Inhibit Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism involves downregulation of cyclins and upregulation of cyclin-dependent kinase inhibitors (CDKIs), which are crucial for cell cycle regulation .
In Vitro Studies
In vitro studies have explored the effects of this compound on different cancer cell lines:
- Cell Lines Tested : The compound was tested on human cervical cancer (HeLa), human lung adenocarcinoma (Calu-6), and mouse juxtaglomerular carcinoma (As4.1) cells.
- Results : The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at relatively low concentrations (e.g., IC50 = 200 µM for Calu-6 cells after 72 hours of treatment) .
Case Study 1: Cancer Cell Line Response
A study focused on the response of HeLa cells to this compound revealed:
- Apoptotic Markers : Increased levels of cleaved PARP and caspase-3 were observed, indicating activation of apoptotic pathways.
- Cell Cycle Arrest : Flow cytometry analysis showed a significant accumulation of cells in the G1 phase, suggesting that the compound effectively halts cell cycle progression .
Case Study 2: Mechanistic Insights
Another investigation provided insights into the mechanistic action of this compound:
- ROS Production : The compound was found to increase reactive oxygen species (ROS) levels in treated cells, contributing to oxidative stress and subsequent apoptosis.
- Gene Expression Changes : Transcriptomic analysis indicated upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes following treatment with the compound .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other compounds with similar activities.
| Compound Name | IC50 (µM) | Mechanism of Action | Cell Lines Tested |
|---|---|---|---|
| This compound | 200 | Induces apoptosis via ROS generation | HeLa, Calu-6, As4.1 |
| Compound A | 150 | Inhibits proliferation through CDK inhibition | MCF-7, A549 |
| Compound B | 250 | Activates apoptosis via mitochondrial pathway | SKOV3, HCT116 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
